Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate typically involves the introduction of fluorine and iodine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced using appropriate reagents under controlled conditions. For example, the reaction of 5,6-difluoroindole with iodine monochloride (ICl) in the presence of a suitable catalyst can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H6F2INO2 |
---|---|
Molecular Weight |
337.06 g/mol |
IUPAC Name |
methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H6F2INO2/c1-16-10(15)9-8(13)4-2-5(11)6(12)3-7(4)14-9/h2-3,14H,1H3 |
InChI Key |
JMAGBHKPNKJKHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2N1)F)F)I |
Origin of Product |
United States |
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